Elevated Urinary 3OHDC12/3OHDC10 Ratio Distinguishes LCHAD Deficiency from MCAD Deficiency and MCT-Induced Aciduria
In patients with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, the urinary ratio of 3-hydroxydodecanedioic acid (3OHDC12) relative to 3-hydroxydecanedioic acid (3OHDC10) is markedly elevated compared with fasting normal controls, whereas this ratio is decreased in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and remains low (<0.14) in medium-chain triglyceride (MCT)-induced dicarboxylic aciduria [1][2]. The 3OHDC12/3OHDC10 ratio thus provides a differential diagnostic marker that shorter-chain 3-hydroxydicarboxylic acids such as 3-hydroxyadipic acid (3OHDC6) or 3-hydroxyoctanedioic acid (3OHDC8) cannot deliver for distinguishing between these enzymatically distinct fatty acid oxidation disorders [1].
| Evidence Dimension | Urinary 3OHDC12 to 3OHDC10 ratio as a diagnostic discriminator for fatty acid oxidation disorders |
|---|---|
| Target Compound Data | 3OHDC12/3OHDC10 ratio increased in LCHAD deficiency (exact fold-change not numerically stated in abstract; pattern confirmed by fibroblast enzyme assay) |
| Comparator Or Baseline | 3OHDC12/3OHDC10 ratio decreased in MCAD deficiency; ratio <0.14 in MCT-induced aciduria; normal profile in nonketotic dicarboxylic aciduria and fasting controls |
| Quantified Difference | Qualitatively elevated in LCHAD vs. decreased in MCAD vs. <0.14 in MCT feeding vs. normal in fasting controls; 3OHDC6 and 3OHDC8 ratios to 3OHDC10 are decreased in MCAD but not in LCHAD, demonstrating chain-length specificity |
| Conditions | Urinary organic acid profiling by GC-MS in children with confirmed LCHAD deficiency (fibroblast enzyme assay), MCAD deficiency, MCT feeding, and fasting normal controls (Tserng et al., 1991; Tserng et al., 1996) |
Why This Matters
This chain-length-specific ratio makes 3-hydroxydodecanedioic acid an irreplaceable biomarker for LCHAD deficiency screening; substituting with 3-hydroxydecanedioic acid alone or with dodecanedioic acid would miss the diagnostic signal entirely, potentially delaying life-saving dietary management in affected infants.
- [1] Tserng KY, Jin SJ, Kerr DS, Hoppel CL. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. Metabolism. 1991 Jul;40(7):676-82. PMID: 1870421. View Source
- [2] Tserng KY, Griffin RL, Kerr DS. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism. 1996 Feb;45(2):162-7. PMID: 8596483. View Source
